

The Cellular Targets of Anthralin in Dermatological Disorders: A Technical Guide

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Abstract

Anthralin, a cornerstone in the topical treatment of psoriasis and other hyperproliferative skin disorders, exerts its therapeutic effects through a multifaceted mechanism of action involving a range of cellular targets. This technical guide provides an in-depth exploration of the molecular and cellular pathways modulated by **anthralin**. Key mechanisms include the induction of oxidative stress through the generation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and the initiation of apoptosis in hyperproliferating keratinocytes. Furthermore, **anthralin** directly influences critical signaling cascades, notably inhibiting Protein Kinase C (PKC) and activating the c-Jun N-terminal kinase (JNK) pathway, both of which are pivotal in regulating cellular proliferation, differentiation, and inflammation. The guide also elucidates **anthralin**'s impact on growth factor signaling, specifically its interference with the Epidermal Growth Factor Receptor (EGFR) pathway. This document synthesizes quantitative data from clinical and preclinical studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways to offer a comprehensive resource for researchers and professionals in dermatology and drug development.

Introduction

Anthralin (dithranol) has been a mainstay in the topical management of psoriasis for over a century.^[1] Despite the advent of newer biological therapies, its efficacy, particularly for localized plaque psoriasis, remains significant.^[1] The therapeutic action of **anthralin** is largely

attributed to its ability to normalize the rapid proliferation and aberrant differentiation of keratinocytes, the primary cell type in the epidermis, which are hallmarks of psoriatic lesions.[2] This is achieved through a complex interplay of biochemical events that disrupt cellular homeostasis in the hyperproliferative state. This guide will systematically dissect the primary cellular targets of **anthralin** and the downstream consequences of these interactions.

Primary Cellular Targets and Mechanisms of Action

Anthralin's therapeutic efficacy stems from its ability to influence multiple cellular processes simultaneously. The core of its action lies in its redox activity, leading to the generation of free radicals and reactive oxygen species (ROS).[3] These highly reactive molecules then interact with and modulate a variety of intracellular targets.

Mitochondria: The Engine of Anthralin-Induced Apoptosis

Mitochondria are a primary subcellular target of **anthralin**.[4] The drug readily accumulates within these organelles, leading to a cascade of events that culminate in programmed cell death (apoptosis) of hyperproliferating keratinocytes.[4][5]

- Disruption of Mitochondrial Membrane Potential ($\Delta\Psi_m$): **Anthralin** disrupts the mitochondrial membrane potential, a critical component of cellular energy production.[4] This dissipation of $\Delta\Psi_m$ is a key initiating event in the intrinsic apoptotic pathway.
- Interaction with the Electron Transport Chain: Studies have shown that **anthralin** specifically interacts with the ubiquinone pool of the mitochondrial respiratory chain.[4] This interference with electron transport further contributes to mitochondrial dysfunction and ROS production.
- Induction of Apoptosis: The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This triggers the activation of caspase-3, a key executioner caspase, resulting in the characteristic morphological changes of apoptosis and the eventual clearance of psoriatic plaques.[4]

Generation of Reactive Oxygen Species (ROS)

A central mechanism of **anthralin**'s action is its auto-oxidation, which generates a significant amount of reactive oxygen species (ROS), including superoxide anions and hydrogen

peroxide.^[6] While often associated with cellular damage, in the context of psoriasis treatment, ROS production is a key therapeutic driver.

- **Induction of Oxidative Stress:** The surge in ROS creates a state of oxidative stress within the hyperproliferative keratinocytes.^[2]
- **Modulation of Signaling Pathways:** ROS act as second messengers, influencing various signaling pathways involved in inflammation and cell growth. For instance, ROS are implicated in the **anthralin**-induced activation of the JNK pathway and the phosphorylation of the EGF receptor.^[7]
- **Pro-inflammatory and Anti-inflammatory Effects:** The generation of ROS by **anthralin** has a dual role. It can induce the expression of pro-inflammatory cytokines in keratinocytes, which may contribute to the common side effect of skin irritation.^[6] Conversely, in activated leukocytes, **anthralin** can inhibit the release of ROS, contributing to its anti-inflammatory effects within the psoriatic lesion.^[8]

Modulation of Key Signaling Pathways

Anthralin directly and indirectly modulates several intracellular signaling pathways that are dysregulated in psoriatic skin.

Protein Kinase C (PKC) is a family of enzymes involved in regulating cell growth and differentiation. In psoriasis, PKC activity is often elevated. **Anthralin** has been shown to be a dose-dependent inhibitor of PKC activity.^{[8][9]} This inhibition is considered a significant part of its anti-proliferative effect.^{[3][8]}

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated signaling cascade that can lead to apoptosis. **Anthralin** is a potent inducer of JNK activation in both keratinocytes and mononuclear cells, with mononuclear cells showing higher sensitivity.^{[7][9]} This activation is mediated, at least in part, by the lipid peroxidation resulting from **anthralin**-induced oxidative stress.^[9]

The Epidermal Growth Factor Receptor (EGFR) pathway is often overactive in psoriatic plaques, contributing to keratinocyte hyperproliferation. **Anthralin** has been demonstrated to interfere with this pathway through multiple mechanisms:

- Decreased Ligand Binding: **Anthralin** treatment leads to a reduction in the binding of EGF to its receptor on the surface of keratinocytes.[10]
- Reduced Receptor Number and Affinity: Scatchard analysis has revealed that **anthralin** decreases both the number of EGF receptors on the cell surface and their affinity for their ligand.[10]
- ROS-Mediated Phosphorylation: Paradoxically, **anthralin** can also induce the phosphorylation of the EGF receptor in a ligand-independent manner, an effect mediated by the generation of hydrogen peroxide. This complex interplay ultimately contributes to the normalization of epidermal growth.

Quantitative Data Summary

The following tables summarize key quantitative data on the efficacy and cellular effects of **anthralin**.

Table 1: Clinical Efficacy of **Anthralin** in Psoriasis

Study Population	Anthralin Concentration	Treatment Duration	Baseline PASI Score (Mean ± SD)	Post-Treatment PASI Score (Mean ± SD)	PASI 75 Response Rate (%)	Reference
70 patients with plaque psoriasis	0.1-2.0%	3 months	24.6	8.7	Not Reported	[11]
93 patients with chronic plaque psoriasis	0.5%	12 weeks	16.22 ± 3.02	4.78 ± 3.28	21.5	[12][13]

Table 2: In Vitro Effects of **Anthralin** on Cellular Proliferation and Signaling

Cell Type	Parameter Measured	Anthralin Concentration	Effect	Reference
Normal Human Keratinocytes	Proliferation	10 ng/mL	98% inhibition	[10]
Human Lymphocytes	Proliferation	10 µg/mL	50% inhibition	[10]
Peripheral Blood Mononuclear Cells vs. Keratinocytes	Lipid Peroxidation (Half-maximal levels)	-	10-fold lower concentration for mononuclear cells	[7][9]
Peripheral Blood Mononuclear Cells vs. Keratinocytes	JNK Activation	-	40-fold lower dose for mononuclear cells	[9]
Murine Keratinocytes	NF-κB Activation	10 µM	Activation	
Normal Human Keratinocytes	Pro-inflammatory Cytokine Synthesis (GM-CSF, IL-6, IL-8, TNFα)	5 µM - 25 µM	Marked increase	[6]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the cellular targets of **anthralin**.

Cell Culture and Anthralin Treatment

- Cell Culture: Primary human keratinocytes are cultured in serum-free keratinocyte growth medium. For experiments, cells are typically seeded in multi-well plates and grown to a specified confluence (e.g., 70-80%).[14][15]

- **Anthralin Preparation:** **Anthralin** stock solutions are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired final concentrations in the cell culture medium immediately before use.[15]
- **Treatment:** The culture medium is replaced with medium containing various concentrations of **anthralin** or vehicle control (DMSO). The incubation time varies depending on the specific endpoint being measured, ranging from minutes for early signaling events to hours or days for apoptosis and proliferation assays.[14][15]

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16]

- **Fixation and Permeabilization:** Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow entry of the labeling reagents.[4][17]
- **Labeling:** The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to incorporate labeled dUTPs (e.g., biotin-dUTP or fluorescently tagged dUTP) at the 3'-hydroxyl ends of fragmented DNA.[4][16]
- **Detection:** If biotin-dUTP is used, it is followed by incubation with streptavidin-HRP and a chromogenic substrate like DAB, resulting in a colored precipitate in apoptotic nuclei.[4] If a fluorescently labeled dUTP is used, the signal can be directly visualized by fluorescence microscopy.[16][17]
- **Controls:** A positive control is typically generated by treating cells with DNase I to induce DNA breaks, while a negative control involves omitting the TdT enzyme from the labeling step.[16]

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is a common method to assess mitochondrial health by measuring the mitochondrial membrane potential ($\Delta\Psi_m$).[1]

- Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low $\Delta\Psi_m$, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[1]
- Staining: Live cells are incubated with a JC-1 working solution for a specified period (e.g., 15-30 minutes) at 37°C.[1][18]
- Analysis: The fluorescence is then measured using a fluorescence microscope, flow cytometer, or a microplate reader. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization.[1][18]
- Positive Control: A mitochondrial membrane potential disruptor, such as CCCP (carbonyl cyanide m-chlorophenylhydrazone), is often used as a positive control for inducing depolarization.

Detection of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure intracellular ROS levels.[8][19][20][21][22]

- Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][19][22]
- Staining: Cells are incubated with a DCFH-DA working solution in a suitable buffer (e.g., HBSS or DMEM) for a defined time (e.g., 30 minutes) at 37°C.[19][20][22]
- Measurement: After incubation and washing, the fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[8][19]
- Positive Control: A known ROS inducer, such as hydrogen peroxide (H_2O_2) or tert-Butyl hydroperoxide (TBHP), can be used as a positive control.[21]

Protein Kinase C (PKC) Activity Assay

PKC activity can be measured using non-radioactive, ELISA-based kits.[\[3\]](#)[\[9\]](#)[\[23\]](#)[\[24\]](#)

- Principle: These assays typically involve the phosphorylation of a specific PKC substrate peptide coated on a microplate by the PKC present in a cell lysate. A phospho-specific antibody is then used to detect the phosphorylated substrate. This primary antibody is subsequently detected by a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric or chemiluminescent reaction.[\[24\]](#)
- Procedure: A cell lysate containing PKC is added to the substrate-coated wells along with ATP. After an incubation period, the wells are washed, and the detection antibodies are added sequentially. The final signal is measured using a microplate reader.[\[3\]](#)[\[9\]](#)
- Inhibitor Studies: To assess the inhibitory effect of **anthralin**, the drug is pre-incubated with the cell lysate or purified PKC enzyme before the addition of ATP.[\[9\]](#)

JNK Activation Assay (Western Blot)

Western blotting is a standard method to detect the activation of JNK, which occurs through its phosphorylation.[\[2\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Cell Lysis and Protein Quantification: After treatment with **anthralin**, cells are lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined to ensure equal loading.[\[2\]](#)
- SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[\[2\]](#)
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of JNK (phospho-JNK). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[\[2\]](#)[\[25\]](#)[\[26\]](#)
- Detection: The signal is detected using a chemiluminescent substrate and an imaging system.[\[2\]](#)

- Normalization: To ensure that changes in phosphorylation are not due to changes in the total amount of the JNK protein, the membrane is often stripped and re-probed with an antibody that recognizes total JNK. The phospho-JNK signal is then normalized to the total JNK signal.[2][25][26]

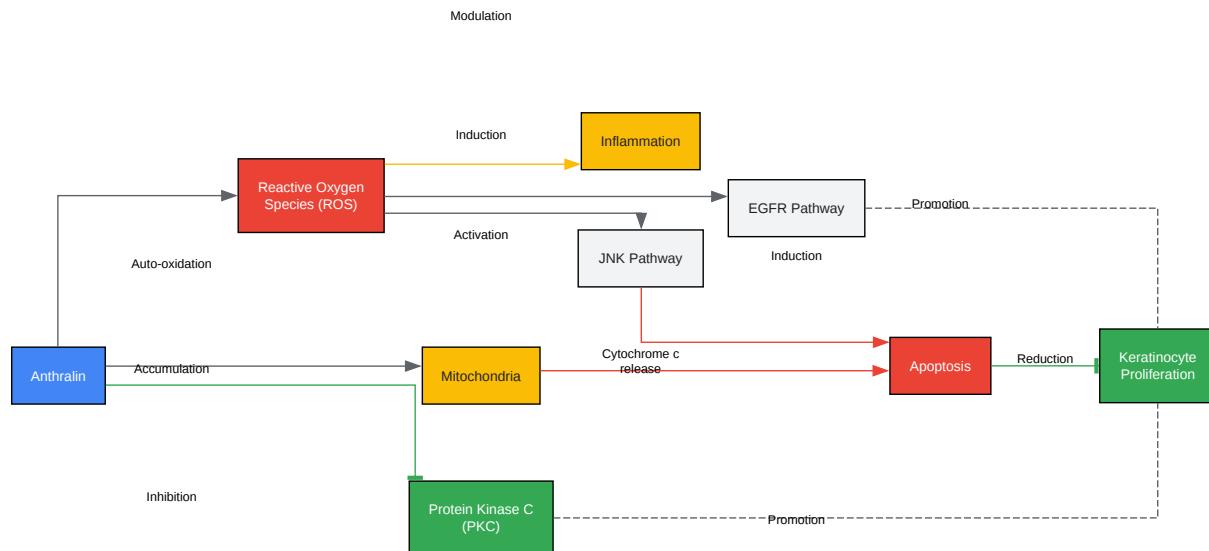
Epidermal Growth Factor Receptor (EGFR) Binding Assay

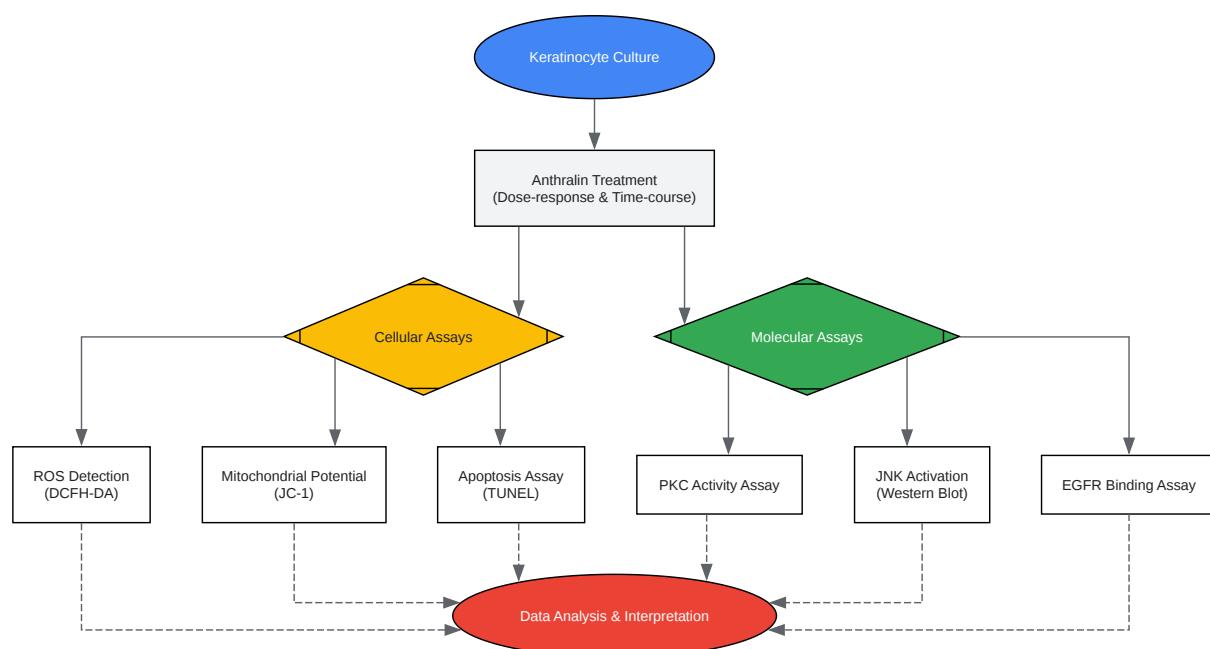
Radioligand binding assays are used to determine the effect of **anthralin** on the binding of EGF to its receptor.[29]

- Radiolabeling: EGF is labeled with a radioactive isotope, typically Iodine-125 (^{125}I).[29]
- Binding: Cultured keratinocytes are incubated with ^{125}I -EGF in the presence or absence of **anthralin** at a specific temperature (e.g., 4°C to prevent internalization).[29]
- Separation of Bound and Free Ligand: After incubation, the cells are washed extensively with ice-cold buffer to remove unbound ^{125}I -EGF.[29]
- Quantification: The cells are then lysed, and the amount of cell-associated radioactivity (bound ^{125}I -EGF) is measured using a gamma counter.[29]
- Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled EGF. Specific binding is calculated by subtracting the non-specific binding from the total binding.[29]
- Scatchard Analysis: To determine the receptor number (B_{max}) and binding affinity (K_d), a saturation binding experiment is performed with increasing concentrations of ^{125}I -EGF, and the data are analyzed using a Scatchard plot.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by **anthralin** and a typical experimental workflow for its analysis.





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